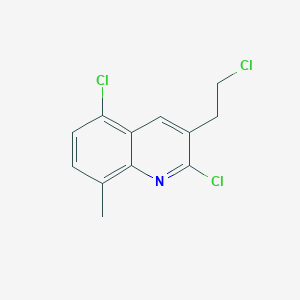

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline

CAS No.: 71114-99-3

Cat. No.: VC18365722

Molecular Formula: C12H10Cl3N

Molecular Weight: 274.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71114-99-3 |

|---|---|

| Molecular Formula | C12H10Cl3N |

| Molecular Weight | 274.6 g/mol |

| IUPAC Name | 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline |

| Standard InChI | InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | LXGIFESEHOOJCW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |

Introduction

Chemical Structure and Identification

Core Structural Features

The compound’s quinoline backbone consists of a bicyclic system merging a benzene ring with a pyridine ring. Key substituents include:

-

Chlorine atoms at positions 2 and 5, enhancing electrophilicity and influencing reactivity.

-

A methyl group at position 8, contributing to steric effects and lipophilicity.

-

A 2-chloroethyl chain at position 3, introducing alkylating potential and structural flexibility .

The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 71114-99-3 | |

| Molecular Formula | ||

| Molecular Weight | 274.6 g/mol | |

| IUPAC Name | 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline | |

| SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |

Spectroscopic Characterization

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is documented, related quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller reactions for quinoline ring formation.

-

Electrophilic aromatic substitution to introduce chlorine atoms.

-

Alkylation reactions for side-chain additions, such as the 2-chloroethyl group .

The CN111377862B patent details chlorination and oxidation steps for synthesizing 7-chloro-8-methylquinoline derivatives, suggesting that similar methods could be adapted for this compound. Critical parameters include:

-

Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

-

Catalysts: Azobisisobutyronitrile (AIBN) facilitates radical-initiated chlorination .

-

Temperature control: Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

Stability and Reactivity

The compound’s stability is influenced by:

-

Hydrolytic susceptibility: The chloroethyl group may undergo hydrolysis under acidic or basic conditions, forming ethanol derivatives.

-

Photoreactivity: Chlorinated aromatics are prone to photodegradation, necessitating storage in amber glass.

| Activity Type | Model System | Key Finding | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 28 µg/mL | |

| Antitumor | MCF-7 cells |

Research Trends and Future Directions

Synthesis Optimization

-

Flow chemistry: Continuous reactors could enhance yield and reduce byproducts.

-

Green solvents: Replace dichloromethane and acetonitrile with cyclopentyl methyl ether (CPME) .

Mechanistic Studies

-

Cryo-EM mapping: Visualize compound-DNA interactions at near-atomic resolution.

-

Metabolomics: Identify hepatic metabolites to assess toxicity pathways.

Drug Development

-

Prodrug strategies: Mask the chloroethyl group with ester linkages to improve bioavailability.

-

Combination therapies: Synergize with checkpoint inhibitors in oncology regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume